5-Bromo-3-iodo-1-(phenylsulfonyl)indole
Overview
Description
5-Bromo-3-iodo-1-(phenylsulfonyl)indole is a chemical compound with the empirical formula C14H8BrIN2O4S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-iodo-1-(phenylsulfonyl)indole can be represented by the SMILES stringOC(=O)c1c(I)c2cc(Br)cnc2n1S(=O)(=O)c3ccccc3
. The InChI representation is 1S/C14H8BrIN2O4S/c15-8-6-10-11(16)12(14(19)20)18(13(10)17-7-8)23(21,22)9-4-2-1-3-5-9/h1-7H,(H,19,20)
.
Scientific Research Applications
Electrophilic Substitution Reactions
5-Bromo-3-iodo-1-(phenylsulfonyl)indole: is a derivative of indole that can undergo various electrophilic substitution reactions. These reactions are crucial for the synthesis of complex molecules, including natural products and pharmaceuticals . The indole ring, being highly reactive, allows for selective substitution at the 3-position, which is a key step in the construction of diverse molecular architectures.
Synthesis of Alkaloid Derivatives
Alkaloids contain indole moieties as core structures. The subject compound can serve as a precursor in the synthesis of alkaloid derivatives. These derivatives have significant biological activities and are often explored for their potential as therapeutic agents .
Anti-Cancer Research
Indole derivatives, including 5-Bromo-3-iodo-1-(phenylsulfonyl)indole , have been studied for their application in cancer treatment. They exhibit properties that can inhibit the growth of cancer cells, making them valuable in the development of anti-cancer drugs .
Anti-Microbial Studies
The compound’s structural framework is beneficial in the design of anti-microbial agents. Its ability to interact with various biological targets allows researchers to develop new medications to combat microbial infections .
HIV-1 Inhibition
Novel indolyl derivatives have been reported to show activity against HIV-1. The compound could potentially be used to create derivatives that can inhibit the replication of the HIV-1 virus, contributing to the treatment of HIV/AIDS .
Solid Phase Synthesis Applications
5-Bromo-3-iodo-1-(phenylsulfonyl)indole: can be utilized in solid phase synthesis methods, which are important for high-throughput chemical synthesis. This approach is particularly useful in combinatorial chemistry, where a large number of compounds are synthesized simultaneously .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-3-iodoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrINO2S/c15-10-6-7-14-12(8-10)13(16)9-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFSRSISJUBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651259 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1-(phenylsulfonyl)indole | |
CAS RN |
582305-43-9 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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